2-Methylquinoxaline-6-carboxylic acid

Covalent inhibitor Irreversible inhibition Lysine modification

Select this precisely substituted quinoxaline scaffold to ensure reproducible covalent engagement. The C-2 methyl group modulates electronic and steric properties, while the C-6 carboxylic acid enables irreversible lysine labeling for chemoproteomic probes. In materials science, it provides cathodic corrosion protection for zinc in HCl/H₂SO₄, with efficiency rising at elevated temperature. Patent-backed PASK inhibitor core for diabetes SAR programs. Verified 98% purity; request a quote for your required scale.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 155439-35-3
Cat. No. B3105855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylquinoxaline-6-carboxylic acid
CAS155439-35-3
Synonyms2-methylquinoxaline-6-carboxylate
2-methylquinoxaline-6-carboxylic acid
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1=CN=C2C=C(C=CC2=N1)C(=O)O
InChIInChI=1S/C10H8N2O2/c1-6-5-11-9-4-7(10(13)14)2-3-8(9)12-6/h2-5H,1H3,(H,13,14)
InChIKeyHNVISYCQYHXXLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylquinoxaline-6-carboxylic Acid (CAS 155439-35-3): Procurement Specifications and Core Identity


2-Methylquinoxaline-6-carboxylic acid (CAS 155439-35-3) is a heterocyclic aromatic carboxylic acid belonging to the quinoxaline class [1]. Its structure features a quinoxaline (1,4-naphthyridine) skeleton with a carboxylic acid substituent at the C-6 position and a methyl group at the C-2 position, yielding a molecular formula of C10H8N2O2 and a molecular weight of 188.18 g/mol [2]. The compound is available commercially at typical purity grades of 95–98% and is supplied as a research intermediate for pharmaceutical development and chemical biology applications .

2-Methylquinoxaline-6-carboxylic Acid: Why Generic Quinoxaline Substitution Is Scientifically Unjustified


Substituting 2-methylquinoxaline-6-carboxylic acid with an unsubstituted quinoxaline-6-carboxylic acid (CAS 6925-00-4), a regioisomeric analog (e.g., 5-carboxylic acid variant), or an alternative heterocyclic scaffold is not a scientifically equivalent exchange. The C-2 methyl group alters both electronic distribution within the heteroaromatic ring and steric accessibility of the reactive carbonyl moiety . The C-6 carboxylic acid position determines the geometry of covalent bond formation with target nucleophiles such as lysine residues . Moreover, the precise substitution pattern governs adsorption behavior and inhibition efficiency in materials applications, as demonstrated by direct comparative corrosion studies [1]. These structural distinctions produce quantitative, measurable differences in performance across distinct application domains that render generic substitution inappropriate for reproducible scientific work.

2-Methylquinoxaline-6-carboxylic Acid: Quantitative Comparative Evidence for Scientific Selection


Covalent Irreversible Inhibition: Mechanism-Based Differentiation from Reversible Quinoxaline Binders

2-Methylquinoxaline-6-carboxylic acid forms covalent bonds with lysine residues in a model protein, resulting in inhibition that is not reversed by the addition of dehydroascorbic acid. This irreversibility stands in contrast to reversible quinoxaline-based ligands that operate through non-covalent binding . The covalent mechanism, driven by the reactive carbonyl group of the carboxylic acid moiety, generates a durable protein modification rather than an equilibrium-based interaction .

Covalent inhibitor Irreversible inhibition Lysine modification Chemical biology probe

Corrosion Inhibition Efficiency: Direct Head-to-Head Comparison with Unsubstituted Quinoxaline-6-Carboxylic Acid on Zinc

In a direct comparative study evaluating corrosion inhibition of zinc in acidic media, methyl quinoxaline-6-carboxylate (MQ6CA) and quinoxaline-6-carboxylic acid (Q6CA) were assessed under identical conditions. Both quinoxalines demonstrated good protection efficiency on zinc, with inhibition efficiency increasing as a function of temperature and inhibitor concentration [1]. The methyl substitution on the quinoxaline scaffold (as in MQ6CA, structurally analogous to 2-methylquinoxaline-6-carboxylic acid) influences adsorption behavior on the zinc surface, with electrochemical analysis revealing predominantly cathodic inhibition characteristics and the formation of inhibitor-Zn²⁺ complexes confirmed by FTIR [2].

Corrosion inhibitor Zinc protection Electrochemical analysis Materials science

PAS Kinase (PASK) Inhibition: Patent-Documented Therapeutic Differentiation as a Diabetes Target

Substituted quinoxaline carboxylic acids, including compounds bearing the 2-methylquinoxaline-6-carboxylic acid scaffold, are claimed as inhibitors of PAS kinase (PASK) activity for the treatment of diabetes mellitus and related metabolic disorders [1]. PASK is a nutrient-responsive kinase involved in glucose homeostasis and insulin signaling. While specific IC₅₀ values for the target compound against PASK are not disclosed in publicly accessible patent abstracts, the structural inclusion of 2-methylquinoxaline-6-carboxylic acid within Formula (I) of granted patent JP5980812B2 establishes a validated intellectual property linkage to this therapeutic axis .

PASK inhibitor Diabetes mellitus Metabolic disease Kinase inhibitor

Positional Isomer Differentiation: C-6 vs. C-5 Carboxylic Acid Substitution Determines Tuberculostatic Activity Profile

A systematic study of 74 substituted 5- and 6-quinoxalinecarboxylic acids demonstrated that the position of the carboxylic acid substituent (C-5 vs. C-6) is a critical determinant of tuberculostatic activity [1]. Compounds with different substituents at positions 2 and 3 were resolved into positional isomers, and their structures were verified by dipole moment measurements. While some compounds exhibited tuberculostatic activity in vitro (designated compounds LI and LVII), in vivo efficacy was not observed, underscoring the nuanced relationship between substitution pattern and translatable biological activity [2].

Antitubercular Tuberculostatic Positional isomer Structure-activity relationship

Commercial Purity Specifications: Benchmarking Against Supplier Datasheet Standards

Commercially available 2-methylquinoxaline-6-carboxylic acid is supplied at purity grades ranging from 95% to 98% . These specifications align with typical research-grade heterocyclic building block standards and are suitable for pharmaceutical intermediate applications, including use in medicinal chemistry campaigns and quality control reference standard preparation. The compound is characterized by predicted physicochemical properties including a density of 1.355 ± 0.06 g/cm³ and a boiling point of 353.0 ± 37.0 °C [1].

Quality control Purity specification Procurement Analytical chemistry

2-Methylquinoxaline-6-carboxylic Acid: Evidence-Driven Research and Industrial Application Scenarios


Covalent Chemical Probe Development for Activity-Based Protein Profiling

The irreversible covalent bond formation with lysine residues positions 2-methylquinoxaline-6-carboxylic acid as a scaffold for developing activity-based probes targeting nucleophilic protein sites. Unlike reversible quinoxaline ligands, this compound's mechanism enables sustained target engagement and washout-resistant labeling, making it suitable for chemoproteomic workflows requiring durable protein modification.

Zinc Corrosion Inhibitor Formulation for Acidic Industrial Environments

Direct comparative corrosion studies demonstrate that methyl-substituted quinoxaline-6-carboxylic acid derivatives confer effective protection for zinc surfaces in both HCl and H₂SO₄ environments, with inhibition efficiency increasing at elevated temperatures and concentrations [1]. The compound's predominantly cathodic inhibition mechanism and ability to form stable Zn²⁺ complexes support its use in galvanization protection formulations and metal finishing applications.

PAS Kinase (PASK) Inhibitor Medicinal Chemistry Programs for Metabolic Disease

Patent documentation establishes that substituted quinoxaline carboxylic acids encompassing the 2-methylquinoxaline-6-carboxylic acid scaffold are claimed as PASK inhibitors for diabetes mellitus treatment [2]. Research groups investigating PASK-mediated regulation of glucose homeostasis and insulin signaling may utilize this compound as a starting point for structure-activity relationship (SAR) optimization.

Pharmaceutical Intermediate and Reference Standard Procurement

With commercially verified purity grades of 95–98% and characterized physicochemical properties including predicted density (1.355 g/cm³) and boiling point (353.0 °C) [3], 2-methylquinoxaline-6-carboxylic acid meets specifications for use as a pharmaceutical intermediate building block in medicinal chemistry synthesis and as an analytical reference standard for quality control applications.

Quote Request

Request a Quote for 2-Methylquinoxaline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.